molecular formula C26H25FN4O4S B11354923 5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11354923
M. Wt: 508.6 g/mol
InChI Key: FMRSHOQIFFCCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the furan and ethylphenyl groups through various coupling reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrimidine rings may play a role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and furan-containing molecules. Compared to these compounds, 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and potential for diverse applications. Similar compounds include:

  • 5-(Furan-2-yl)-2-methylpyrimidine
  • N-(2-Fluorophenyl)-2-methanesulfonylpyrimidine
  • 4-Ethylphenyl derivatives

This compound’s unique structure and reactivity make it a valuable subject of study in various fields of scientific research.

Properties

Molecular Formula

C26H25FN4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

5-[(4-ethylphenyl)methyl-(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25FN4O4S/c1-3-18-10-12-19(13-11-18)16-31(17-20-7-6-14-35-20)23-15-28-26(36(2,33)34)30-24(23)25(32)29-22-9-5-4-8-21(22)27/h4-15H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

FMRSHOQIFFCCCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4F)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.